![molecular formula C11H8ClN5S B604735 3-(4-氯苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-硫醇 CAS No. 722456-34-0](/img/structure/B604735.png)

3-(4-氯苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . This compound is part of a series of derivatives that have been evaluated for their antiproliferative activity against several cancer cell lines .

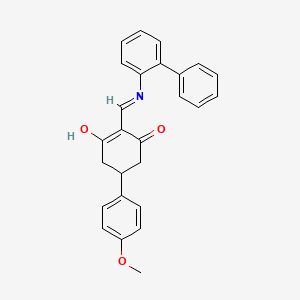

Molecular Structure Analysis

The molecular formula of “3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is C11H8ClN5S . The structure includes a triazolopyrimidine core with a chlorobenzyl group at the 3-position and a thiol group at the 7-position .科学研究应用

神经保护潜力

合成了一系列在结构上与 3-(4-氯苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-硫醇 相似的化合物,并评估了它们的抗帕金森和神经保护潜力。这些化合物在动物模型中显示出有希望的结果,表明它们作为治疗帕金森病的药物的潜力。这些化合物通过光谱数据和元素分析得到证实,并遵循 Lipinski 的五项规则,表明具有良好的药代动力学特征 (Azam 等人,2010).

心血管应用

三唑并嘧啶的衍生物,类似于 3-(4-氯苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-硫醇,被开发为来自各种组织的环磷酸腺苷磷酸二酯酶的抑制剂。这些衍生物在动物模型中显示出显着的心血管作用,表明它们作为新型心血管药物的潜力。值得注意的是,一些化合物表现出相当大的活性,而没有显着增加心率,这表明在心血管系统中具有特异性作用 (N. Novinson 等人,1982).

抗惊厥特性

合成了新的噻吩三唑并嘧啶衍生物,其在结构上与 3-(4-氯苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-硫醇 相关,并评估了它们的抗惊厥活性。这些衍生物在体内模型中显示出很高的疗效,表明它们在治疗惊厥性疾病中的潜力。构效关系分析确定了有助于其高活性的关键结构基序 (Wang 等人,2015).

抗炎和抗肿瘤潜力

合成了多种含有 [1,2,4]三唑并[1,5-a]吡啶结构的化合物,该结构与 3-(4-氯苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-硫醇 密切相关,并评估了它们的抗炎和抗肿瘤特性。这些化合物表现出显着的抗炎活性,其中一些对特定的癌细胞系表现出相当大的抗肿瘤特性,表明它们在炎症和癌症治疗中的治疗潜力 (Girgis 和 Barsoum,2009).

对氧化应激的保护作用

研究了一系列三唑并喹唑啉的双环缩合衍生物,其在结构上与 3-(4-氯苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-硫醇 相关,以了解它们预防乙醇诱导的小鼠氧化应激的能力。这些化合物显示出对肝脏和脑组织的过氧化损伤具有有效的预防作用,表明它们作为控制乙醇诱导的氧化应激的药物的潜力 (Aktay 等人,2005).

作用机制

Target of Action

The compound “3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is a derivative of the triazolopyrimidine class of compounds . These enzymes play crucial roles in various biological processes, including pH regulation, nerve impulse transmission, and phosphate metabolism, respectively .

Mode of Action

Similar compounds have been shown to inhibit their target enzymes, preventing them from carrying out their normal functions . This inhibition can lead to changes in cellular processes, potentially resulting in therapeutic effects .

Biochemical Pathways

For instance, inhibition of carbonic anhydrase could affect acid-base balance in the body, while inhibition of cholinesterase could impact nerve signal transmission .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on related compounds . These studies can provide valuable insights into the likely ADME properties of this compound, which can impact its bioavailability and overall effectiveness.

Result of Action

Related compounds have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects . For instance, one study demonstrated that a related compound could significantly inhibit colony formation in PC3 cells, increase cellular ROS content, suppress EGFR expression, and induce apoptosis .

属性

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5S/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGONDBBIVMEHGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C(=S)N=CN3)N=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B604652.png)

![2-(3,4-dimethoxyphenyl)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B604654.png)

![4-[2-(2-Hydroxybenzylidene)hydrazino]-5-nitrophthalonitrile](/img/structure/B604655.png)

![2-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604659.png)

![4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604660.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604664.png)

![1-(1,3-benzothiazol-2-yl)-4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B604666.png)

![2-{[({1-[(4-Chlorophenyl)acetyl]-4-piperidinyl}methyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604669.png)

![6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B604671.png)

![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)